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Overview
Description
Losoxantrone hydrochloride: is an anthrapyrazole compound known for its potent antineoplastic properties. It induces both single and double strand breaks in DNA and is a potent inhibitor of DNA synthesis. This compound has been investigated for its potential in treating various cancers, including breast cancer and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Losoxantrone hydrochloride is synthesized through a series of chemical reactions involving anthrapyrazole intermediates. The synthetic route typically involves the reaction of anthraquinone derivatives with hydrazine derivatives under controlled conditions. The final product is obtained through purification processes such as crystallization and chromatography .
Industrial Production Methods: Industrial production of losoxantrone hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to quantify residual solvents and impurities, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Losoxantrone hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of losoxantrone hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
Losoxantrone hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.
Industry: Utilized in the development of new antineoplastic agents with improved efficacy and reduced toxicity.
Mechanism of Action
Losoxantrone hydrochloride exerts its effects by intercalating into DNA, causing crosslinks and strand breaks. It also inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. This dual mechanism disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Mitoxantrone: Another anthrapyrazole compound with similar DNA intercalation and topoisomerase inhibition properties.
Piroxantrone: An analog of losoxantrone with similar antineoplastic activity
Uniqueness: Losoxantrone hydrochloride is unique due to its lower cardiotoxicity compared to other anthracyclines like doxorubicin. This makes it a promising candidate for cancer treatment with a potentially better safety profile .
Properties
CAS No. |
132937-89-4 |
---|---|
Molecular Formula |
C44H60Cl4N10O9 |
Molecular Weight |
1014.8 g/mol |
IUPAC Name |
6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C22H27N5O4.4ClH.H2O/c2*28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29;;;;;/h2*1-5,23-25,28-30H,6-13H2;4*1H;1H2 |
InChI Key |
CNQCTSLNJJVSAU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.O.Cl.Cl.Cl.Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.O.Cl.Cl.Cl.Cl |
Key on ui other cas no. |
132937-89-4 |
Synonyms |
7-hydroxy-2(2-((2-hydroxyethyl) amino) ethyl)5-(2-((2-hydroxyethyl)amino)ethyl)amino anthra(1,9-cd)pyrazole-6(2H)-one anthrapyrazolone Biantrazole CI 941 CI-941 DuP 941 DUP-941 losoxantrone NSC 357885 PD 113785 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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